molecular formula C17H28N8O3 B149646 (5-Azido-2-nitrobenzoyl)spermine CAS No. 138109-67-8

(5-Azido-2-nitrobenzoyl)spermine

Cat. No.: B149646
CAS No.: 138109-67-8
M. Wt: 392.5 g/mol
InChI Key: ZVKKQYNRQFGEAV-UHFFFAOYSA-N
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Description

(5-Azido-2-nitrobenzoyl)spermine is a chemical compound with the molecular formula C17H28N8O3 and a molecular weight of 392.5 g/mol. This compound is a derivative of spermine, a biogenic polyamine, and features both azido and nitro functional groups attached to a benzoyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azido-2-nitrobenzoyl)spermine typically involves the following steps:

    Azidation: The azido group is introduced via a substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion. This can be achieved using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling with Spermine: The final step involves coupling the azido-nitrobenzoyl intermediate with spermine. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of an amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Azido-2-nitrobenzoyl)spermine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The azido group can participate in substitution reactions, such as Staudinger reduction, where it is converted to an amine using triphenylphosphine.

    Cycloaddition: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution Reagents: Sodium azide, triphenylphosphine.

    Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.

Major Products Formed

    Reduction: Formation of (5-amino-2-nitrobenzoyl)spermine.

    Substitution: Formation of (5-amino-2-nitrobenzoyl)spermine via Staudinger reduction.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(5-Azido-2-nitrobenzoyl)spermine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Studied for its interactions with nucleic acids and proteins, given the polyamine backbone of spermine which is known to stabilize DNA structures.

    Industry: Utilized in the development of novel materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of (5-Azido-2-nitrobenzoyl)spermine is influenced by its functional groups:

    Azido Group: Participates in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with natural biological processes.

    Nitro Group: Can be reduced to an amino group, which can then interact with various biological targets.

    Spermine Backbone: Known to stabilize DNA structures and protect against oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    (5-Azido-2-nitrobenzoyl)spermidine: Similar structure but with a spermidine backbone instead of spermine.

    (4-Azido-3-nitrobenzoyl)spermine: Positional isomer with the azido and nitro groups in different positions on the benzoyl ring.

    (5-Azido-2-nitrobenzoyl)putrescine: Similar structure but with a putrescine backbone.

Uniqueness

(5-Azido-2-nitrobenzoyl)spermine is unique due to its combination of azido and nitro functional groups on a spermine backbone. This combination allows for versatile chemical reactivity and specific biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-5-azido-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N8O3/c18-7-3-10-20-8-1-2-9-21-11-4-12-22-17(26)15-13-14(23-24-19)5-6-16(15)25(27)28/h5-6,13,20-21H,1-4,7-12,18H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKQYNRQFGEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCNCCCCNCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152903
Record name (5-Azido-2-nitrobenzoyl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120547-02-6
Record name (5-Azido-2-nitrobenzoyl)spermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120547026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Azido-2-nitrobenzoyl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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